molecular formula C19H18O3 B13055172 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran

Katalognummer: B13055172
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: HESBOYMVRHYRTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, fused with a dioxolobenzofuran moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H18O3

Molekulargewicht

294.3 g/mol

IUPAC-Name

6-(4-tert-butylphenyl)furo[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C19H18O3/c1-19(2,3)14-6-4-12(5-7-14)15-8-13-9-17-18(21-11-20-17)10-16(13)22-15/h4-10H,11H2,1-3H3

InChI-Schlüssel

HESBOYMVRHYRTF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC4=C(C=C3O2)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.